Physicochemical Differentiation: XLogP3 and Topological Polar Surface Area vs. S1P₃ Agonist Analog CYM 5541
The target compound displays an XLogP3 of 0.6 and a topological polar surface area (TPSA) of 81.2 Ų (PubChem computed) [1]. In contrast, the known S1P₃ allosteric agonist N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide (CYM 5541) has a predicted XLogP3 of ~4.5 and a TPSA of ~46 Ų (calculated from its SMILES) [2]. The target compound is substantially more polar and less lipophilic, which shifts its predicted ADME profile away from the CNS-penetrant space occupied by CYM 5541 and toward peripheral or GI-restricted target engagement.
| Evidence Dimension | Lipophilicity (XLogP3) and polarity (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 0.6; TPSA = 81.2 Ų |
| Comparator Or Baseline | CYM 5541 (N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide): XLogP3 ≈ 4.5; TPSA ≈ 46 Ų |
| Quantified Difference | ΔXLogP3 ≈ -3.9; ΔTPSA ≈ +35.2 Ų (1.8-fold higher polarity) |
| Conditions | Computed physicochemical properties (PubChem 2024.11.20 release; XLogP3 3.0, Cactvs 3.4.8.18) |
Why This Matters
The 3.9-unit lower XLogP3 predicts markedly different absorption and tissue distribution, making the target compound suitable for applications where low brain penetration is desired, unlike CYM 5541.
- [1] PubChem Compound Summary for CID 71797751, 5-cyclopropyl-N-(isoxazol-4-yl)isoxazole-3-carboxamide. National Center for Biotechnology Information (2024). View Source
- [2] Guerrero, M., et al. Discovery, design and synthesis of a selective S1P3 receptor allosteric agonist. Bioorg. Med. Chem. Lett. 23, 6346–6349 (2013). View Source
